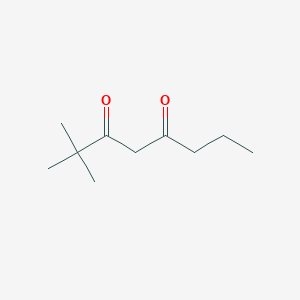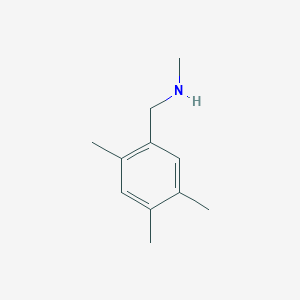
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate is an organic compound that belongs to the pyrazine family It is characterized by the presence of a chlorosulfonyl group attached to the pyrazine ring, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate typically involves the chlorosulfonation of Methyl pyrazine-2-carboxylate. The reaction is carried out by treating Methyl pyrazine-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl pyrazine-2-carboxylate
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the reaction proceeds safely and efficiently. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form Methyl 6-(sulfanyl)pyrazine-2-carboxylate.
Oxidation: Oxidative reactions can convert the chlorosulfonyl group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Products include Methyl 6-(aminosulfonyl)pyrazine-2-carboxylate, Methyl 6-(alkoxysulfonyl)pyrazine-2-carboxylate, and Methyl 6-(thiolsulfonyl)pyrazine-2-carboxylate.
Reduction: The major product is Methyl 6-(sulfanyl)pyrazine-2-carboxylate.
Oxidation: Products include Methyl 6-(sulfonic acid)pyrazine-2-carboxylate.
Applications De Recherche Scientifique
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the molecular target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl pyrazine-2-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 6-(aminosulfonyl)pyrazine-2-carboxylate: Contains an aminosulfonyl group instead of a chlorosulfonyl group, resulting in different reactivity and biological activity.
Methyl 6-(sulfanyl)pyrazine-2-carboxylate: Formed by the reduction of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals.
Propriétés
Formule moléculaire |
C6H5ClN2O4S |
|---|---|
Poids moléculaire |
236.63 g/mol |
Nom IUPAC |
methyl 6-chlorosulfonylpyrazine-2-carboxylate |
InChI |
InChI=1S/C6H5ClN2O4S/c1-13-6(10)4-2-8-3-5(9-4)14(7,11)12/h2-3H,1H3 |
Clé InChI |
GXRNLZXHQLBCQU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=N1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
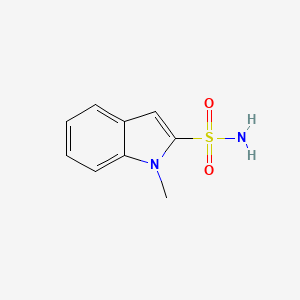
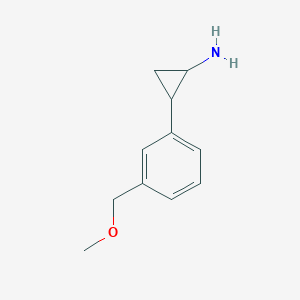
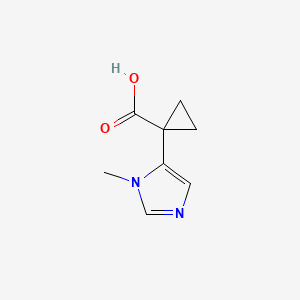
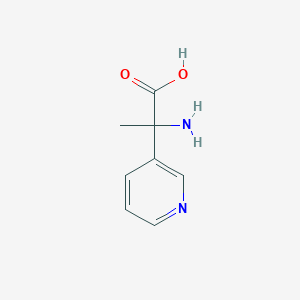
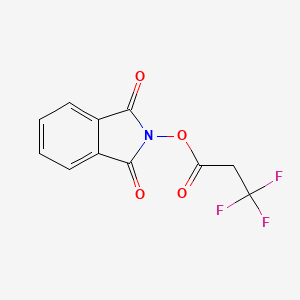



![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)
